N-Formyl Valacyclovir

描述

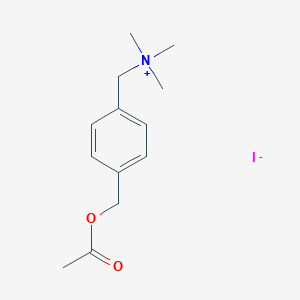

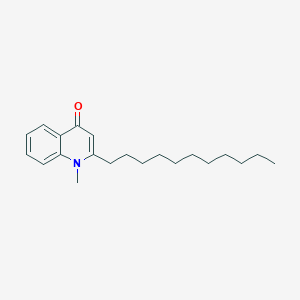

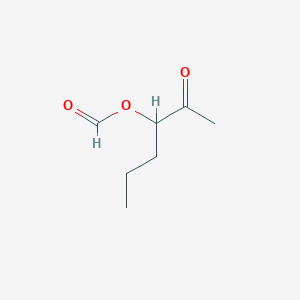

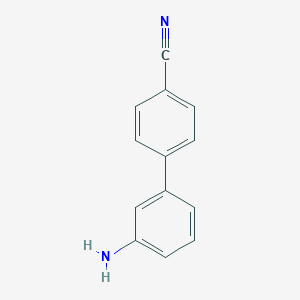

N-Formyl Valacyclovir is a compound with the molecular formula C14H20N6O5 . It is derived from Valacyclovir, which is a prodrug of acyclovir . Valacyclovir is converted to acyclovir by the enzyme valacyclovir hydrolase in the body .

Synthesis Analysis

The synthesis of N-Formyl Valacyclovir involves reacting valacyclovir with ammonium formate and heating the reaction mixture . Another method involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .Molecular Structure Analysis

The molecular structure of N-Formyl Valacyclovir consists of 14 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 5 oxygen atoms . The detailed structure can be found in the PubChem database .Chemical Reactions Analysis

N-Formyl Valacyclovir can form during the synthesis of valacyclovir or upon storage, especially if the valacyclovir contains residual process solvents . The N-formylation of amines using methanol as a potential formyl carrier has been reported .Physical And Chemical Properties Analysis

N-Formyl Valacyclovir has a molecular weight of 352.35 . More detailed physical and chemical properties can be found in the PubChem database .科学研究应用

Molecular Properties and Reactivity

Valacyclovir, the l-valyl ester prodrug of the antiviral drug acyclovir, exhibits activity against Herpes simplex virus types and varicella zoster virus. Detailed surface analysis using wavefunction analyser software has been carried out to study the reactivity of the compound. Investigations include structure optimization, wave function analyses, molecular docking studies, and evaluation of the electronic absorption spectrum of the compound in both gas and solvent phases. The studies highlight the molecular properties, including the electron-hole distribution indicating charge transfer within the molecule, and the reactive sites of the compound, as studied from fukui function calculations (FathimaRizwana et al., 2019).

Pharmacokinetics and Metabolism

The pharmacokinetics of Acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose Valacyclovir have been characterized, especially in subjects with both normal and impaired renal function. The study outlines the steady-state concentrations of acyclovir and its metabolites, highlighting the influence of renal impairment on their distribution and elimination (Smith et al., 2009).

Role in Activation of Prodrugs

A human enzyme responsible for in vivo activation of the prodrug Valacyclovir to the active drug acyclovir has been identified and characterized. This enzyme, Biphenyl hydrolase-like (BPHL), plays a crucial role in activating Valacyclovir and valganciclovir in humans, marking it as an essential target for prodrug design (Kim et al., 2003).

Electrochemical Behavior and Analytical Applications

The electrochemical behavior of Valacyclovir has been studied, with a focus on its oxidation at a carbon paste electrode. This study provides insights into the charge transfer coefficient, heterogeneous rate constant, the number of electron transferred, and activation parameters. Furthermore, it discusses the potential analytical applications of Valacyclovir, including its determination in pharmaceutical samples and human urine sample (Devarushi et al., 2018).

Impact on Human Health and Disease

Valacyclovir has been explored for its potential impact on various health conditions. For instance, a study on valacyclovir in multiple sclerosis has been conducted to understand its effect on the progression of the disease, both clinically and through magnetic resonance imaging (MRI) (Friedman et al., 2005).

未来方向

Research on N-Formyl Valacyclovir and related compounds is ongoing. For instance, a new Schiff base ligand derived from antiviral valacyclovir and its novel Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) complexes have been synthesized, showing potential for various biological applications . Additionally, the formyl peptide receptors (FPRs) that bind peptides with an N-formylated methionine (fMet), a prominent feature of protein synthesis in bacteria and mitochondria, are being studied for their role in innate immunity against invading bacteria .

属性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGHYIMPMGWQND-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233799 | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl Valacyclovir | |

CAS RN |

847670-62-6 | |

| Record name | N-Formyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)